![molecular formula C8H7F3N2O2S B3319445 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 112107-46-7](/img/structure/B3319445.png)
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
Übersicht
Beschreibung
3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a chemical compound characterized by the presence of a trifluoromethyl group (-CF3) attached to a thiadiazine ring structure. This compound is part of the broader class of organofluorine compounds, which are known for their unique chemical properties due to the high electronegativity of fluorine atoms.
Wirkmechanismus
Target of Action
The primary targets of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are AMPA and kainate receptors . These receptors are types of ionotropic glutamate receptors that play crucial roles in the central nervous system. They are involved in fast synaptic transmission and are implicated in many neurological functions and disorders .
Mode of Action
This compound acts as a positive allosteric modulator of AMPA and kainate receptors . This means it binds to a site on the receptor different from the active site, enhancing the receptor’s response to its ligand, glutamate. The introduction of a cyclopropyl chain at the 4-position of the thiadiazine ring was found to dramatically improve the potentiator activity on AMPA receptors .
Biochemical Pathways
The activation of AMPA and kainate receptors by this compound affects the glutamatergic neurotransmission pathway . This can lead to increased synaptic transmission and plasticity, which are essential for learning and memory processes. The compound’s effect on these receptors can also influence other downstream cellular processes and pathways .
Result of Action
The activation of AMPA and kainate receptors by this compound can lead to enhanced synaptic transmission and plasticity . This can result in improved cognitive performance, as observed in mice . The compound was also found to be selective, showing more than 21-fold selectivity over PI3Kγ .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide are largely determined by its interactions with various biomolecules. For instance, it has been reported that certain benzothiadiazine dioxide derivatives can act as KATP channel activators, influencing the function of enzymes and proteins involved in insulin release from pancreatic B cells .
Cellular Effects
The effects of this compound on cellular processes are diverse. For example, some benzothiadiazine dioxide derivatives have been found to exhibit antifungal activities, indicating that they may influence cell signaling pathways and gene expression in various types of cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves interactions with biomolecules at the molecular level. For instance, certain derivatives of this compound have been found to inhibit the PI3Kδ pathway, suggesting that they may bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves multiple steps, starting with the formation of the thiadiazine ring. One common approach is the cyclization of appropriate precursors under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes, depending on the desired scale and purity. The choice of solvents, temperature, and pressure are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazines.
Substitution: Substituted trifluoromethyl compounds or thiadiazines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique properties, such as increased stability and lipophilicity, making it valuable in various chemical reactions.
Biology: In biological research, 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be used as a probe to study biological systems. Its fluorine atoms can be used for tracking and imaging purposes.
Medicine: This compound has potential applications in medicinal chemistry. Its structural features make it a candidate for drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, polymers, and other fluorinated materials.
Vergleich Mit ähnlichen Verbindungen
3-(Trifluoromethyl)benzene: A simpler aromatic compound with a trifluoromethyl group.
3-(Trifluoromethyl)thiophene: A thiophene derivative with a trifluoromethyl group.
3-(Trifluoromethyl)pyridine: A pyridine derivative with a trifluoromethyl group.
Uniqueness: 3-(Trifluoromethyl)-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is unique due to its combination of the trifluoromethyl group and the thiadiazine ring. This combination provides distinct chemical and biological properties that are not found in simpler derivatives.
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2S/c9-8(10,11)7-12-5-3-1-2-4-6(5)16(14,15)13-7/h1-4,7,12-13H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCAEVBBPQSNNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(NS2(=O)=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


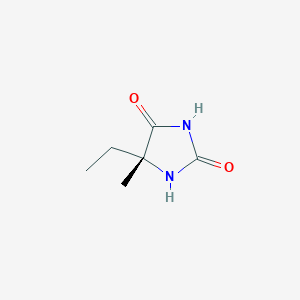
![7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B3319377.png)
![2-[(benzyloxy)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B3319393.png)
![(3aR,8aS)-2-(Pyrimidin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B3319404.png)

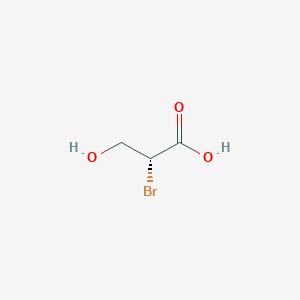
![1-[(4-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B3319415.png)
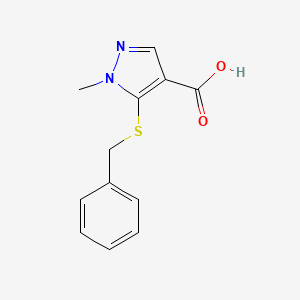
![2-[(9-Benzylpurin-6-yl)amino]ethanol](/img/structure/B3319442.png)

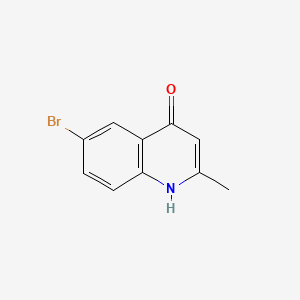
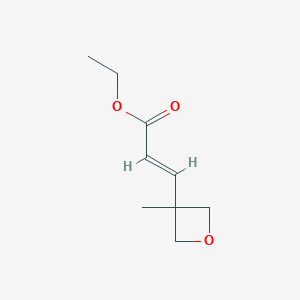
![6-(2-Methoxyphenyl)benzo[d]thiazol-2-amine](/img/structure/B3319459.png)
![(5Z)-5-[(4-Methoxyphenyl)methylene]-2-(4-methylphenyl)-4(5H)-thiazolone](/img/structure/B3319463.png)
